1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea
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Overview
Description
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a phenylurea moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea typically involves the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea can be compared with other similar compounds, such as:
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a cyclopropyl group, a hydroxy group, and a phenylurea moiety, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(20-16-9-5-2-6-10-16)19-13-18(22,15-11-12-15)14-7-3-1-4-8-14/h1-10,15,22H,11-13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXAMDALPYPQMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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